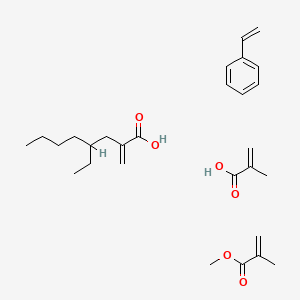
4-ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
説明
The compound “4-ethyl-2-methylideneoctanoic acid; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; styrene” is a complex mixture of organic molecules. Each component has unique properties and applications in various fields. These compounds are often used in the synthesis of polymers, resins, and other industrial chemicals.
特性
CAS番号 |
28377-44-8 |
|---|---|
分子式 |
C28H42O6 |
分子量 |
474.6 g/mol |
IUPAC名 |
4-ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C5H8O2.C4H6O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3(2)4(5)6/h10H,3-8H2,1-2H3,(H,12,13);2-7H,1H2;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChIキー |
LJVBKZJGPMGLHH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
正規SMILES |
CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
-
4-ethyl-2-methylideneoctanoic acid
-
Methyl 2-methylprop-2-enoate
-
2-methylprop-2-enoic acid
-
Styrene
化学反応の分析
Types of Reactions
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Iron oxide, caesium oxide on silica.
Major Products
Oxidation: Ketones, aldehydes, methacrylic acid.
Reduction: Alcohols.
Substitution: Halogenated styrenes.
科学的研究の応用
-
Chemistry
-
Biology
-
Medicine
-
Industry
作用機序
The mechanism of action for these compounds varies based on their application:
類似化合物との比較
Similar Compounds
Ethyl acrylate: Similar to methyl 2-methylprop-2-enoate but with an ethyl group instead of a methyl group.
Butyl methacrylate: Similar to methyl 2-methylprop-2-enoate but with a butyl group instead of a methyl group.
Uniqueness
4-ethyl-2-methylideneoctanoic acid: Unique due to its sulfur-containing ester derivatives which have distinct odor characteristics.
Methyl 2-methylprop-2-enoate: Widely used in the production of PMMA, known for its transparency and resistance to impact.
These compounds play a crucial role in various scientific and industrial applications, making them valuable in multiple fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


